(3,4-Dichloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzothiophene core substituted with dichloro groups and a piperazine ring attached to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the benzothiophene core.
Nitrophenyl Attachment: The final step involves attaching the nitrophenyl group to the piperazine ring, typically through a coupling reaction using reagents like nitrophenyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzyl-1-piperazinyl)(3,4-dichloro-1-benzothiophen-2-yl)methanone
- Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives
Uniqueness
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups and structural features. The presence of both dichloro and nitrophenyl groups, along with the piperazine ring, provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H15Cl2N3O3S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
(3,4-dichloro-1-benzothiophen-2-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-14-2-1-3-15-16(14)17(21)18(28-15)19(25)23-10-8-22(9-11-23)12-4-6-13(7-5-12)24(26)27/h1-7H,8-11H2 |
InChI Key |
CKQIKHRUHKENOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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